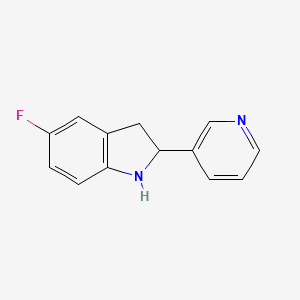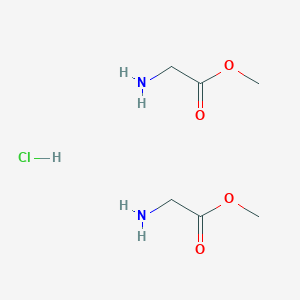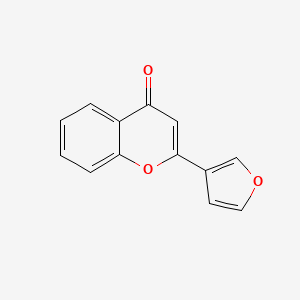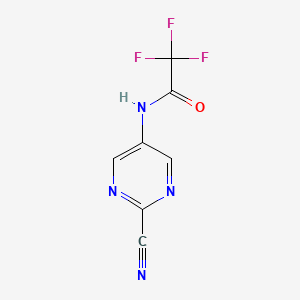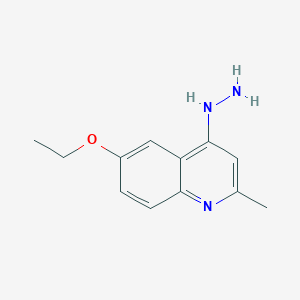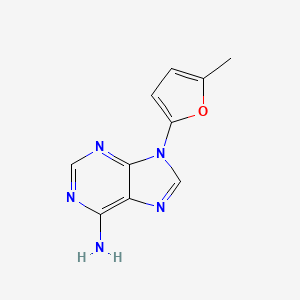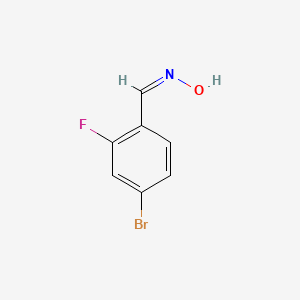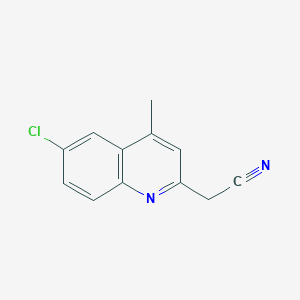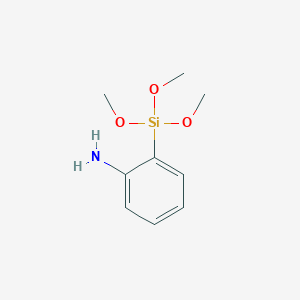![molecular formula C11H9N3O2 B11888947 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine core with a furan-2-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 2-aminopyridine derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridines .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential in treating neurological disorders and as an anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of kinases and other signaling molecules, leading to reduced inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares a similar furan and pyridine structure but differs in its amide linkage.
3-(Furan-2-ylmethylidene)furan-2(3H)-one: Contains a similar furan moiety but has a different core structure.
4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a pyridine ring but with a triazole core.
Uniqueness
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its fused imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and materials science .
Eigenschaften
Molekularformel |
C11H9N3O2 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
3-(furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-13-9-4-1-5-12-10(9)14(11)7-8-3-2-6-16-8/h1-6H,7H2,(H,13,15) |
InChI-Schlüssel |
SVMZXZIVPDIBMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



